molecular formula C17H25ClN2O B5011158 N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B5011158
M. Wt: 308.8 g/mol
InChI Key: AXJLEVAXGOSEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential pharmacological properties. BTCP is a potent inhibitor of dopamine uptake and has been shown to have analgesic effects in animal models. In

Scientific Research Applications

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models, and studies have suggested that it may be effective in the treatment of chronic pain. This compound has also been investigated for its potential use as a research tool in neuroscience, particularly in studies of dopamine transporters.

Mechanism of Action

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is a potent inhibitor of dopamine uptake, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft, which can lead to analgesic effects and other physiological effects. This compound has also been shown to have affinity for other neurotransmitter transporters, including norepinephrine and serotonin transporters.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models, and studies have suggested that it may be effective in the treatment of chronic pain. It has also been shown to have effects on locomotor activity and body temperature. Additionally, this compound has been shown to have effects on the release of other neurotransmitters, including norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has advantages as a research tool in neuroscience due to its high affinity for dopamine transporters and its ability to inhibit dopamine uptake. However, there are also limitations to its use, including its potential for abuse and its potential for toxic effects at high doses.

Future Directions

Future research on N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide may focus on its potential therapeutic applications, particularly in the treatment of chronic pain. Additionally, further studies may investigate its effects on other neurotransmitter systems and its potential use as a research tool in neuroscience. Research may also focus on developing derivatives of this compound with improved pharmacological properties and reduced potential for abuse.

Synthesis Methods

N-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with piperidine followed by N-butylation of the resulting amine. Another method involves the reaction of 2-chlorobenzylamine with N-butylpiperidinecarboxylic acid chloride. The synthesis of this compound typically involves multiple steps and requires careful purification to obtain a pure product.

properties

IUPAC Name

N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-2-3-10-19-17(21)14-8-11-20(12-9-14)13-15-6-4-5-7-16(15)18/h4-7,14H,2-3,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJLEVAXGOSEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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